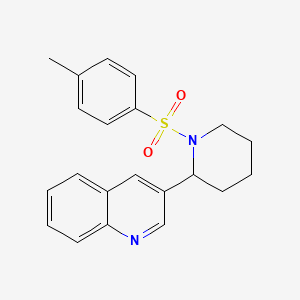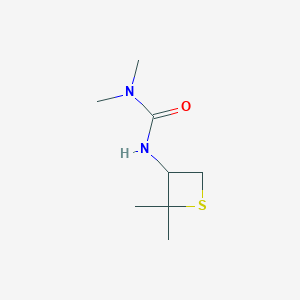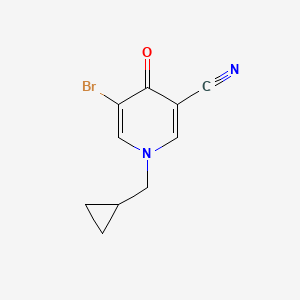
5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group at the 1st position, a carbonitrile group at the 3rd position, and a keto group at the 4th position of the dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Métodos De Preparación
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated precursor with a cyclopropylmethylamine and a nitrile source under acidic or basic conditions can lead to the formation of the desired compound. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with calcium channels, similar to other dihydropyridines, affecting cellular calcium levels and influencing various physiological processes.
Comparación Con Compuestos Similares
5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a common dihydropyridine core, the presence of different substituents, such as the bromine atom and cyclopropylmethyl group, imparts unique properties to this compound. These differences can influence the compound’s biological activity, solubility, and pharmacokinetic profile.
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
These compounds are widely used as calcium channel blockers in the treatment of hypertension and angina .
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
5-bromo-1-(cyclopropylmethyl)-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-9-6-13(4-7-1-2-7)5-8(3-12)10(9)14/h5-7H,1-2,4H2 |
Clave InChI |
PDGNBLRERZEOJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=C(C(=O)C(=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
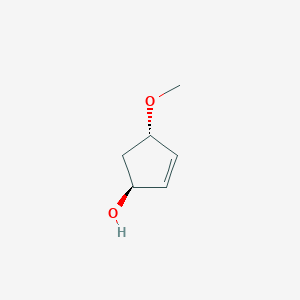
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
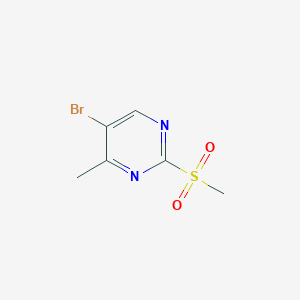
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
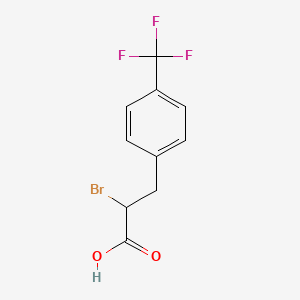
![7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)

